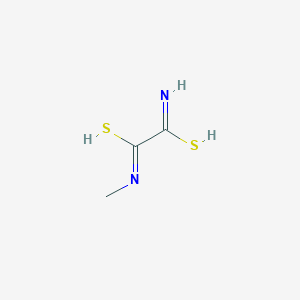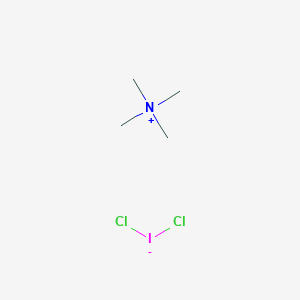![molecular formula C22H33N5O2 B105064 (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide CAS No. 19351-10-1](/img/structure/B105064.png)
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide, also known as NAPA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to have various biochemical and physiological effects. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce beta-amyloid plaques, enhance synaptic plasticity, and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its high purity and stability. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is also easy to synthesize using the SPPS method. However, one of the limitations of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its cost. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide, and the cost of synthesis can be high. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, there is a need to develop more cost-effective methods for synthesizing (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide to make it more accessible for research purposes.
Conclusion:
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and interact with various receptors. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing beta-amyloid plaques, and protecting dopaminergic neurons. While there are advantages to using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments, such as its high purity and stability, there are also limitations, such as its cost and lack of understanding of its mechanism of action. Future research directions include optimizing its therapeutic potential and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are added in a predetermined sequence, and the peptide is cleaved from the support after the final amino acid has been added. The resulting peptide is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
Numéro CAS |
19351-10-1 |
|---|---|
Nom du produit |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
Formule moléculaire |
C22H33N5O2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C22H33N5O2/c23-13-5-3-9-19(25)21(28)27-20(10-4-6-14-24)22(29)26-18-12-11-16-7-1-2-8-17(16)15-18/h1-2,7-8,11-12,15,19-20H,3-6,9-10,13-14,23-25H2,(H,26,29)(H,27,28)/t19-,20-/m0/s1 |
Clé InChI |
HTYMMICSVLHGRB-PMACEKPBSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



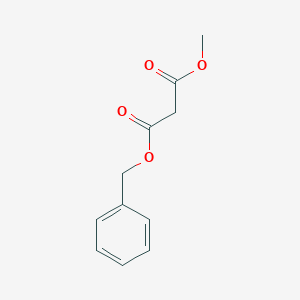
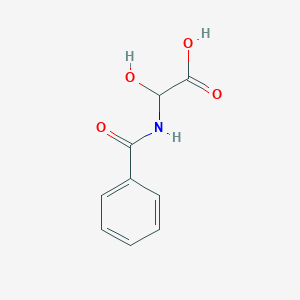

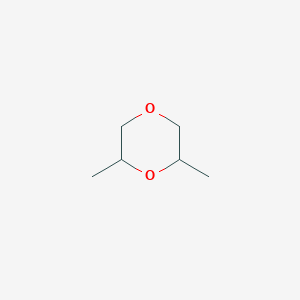
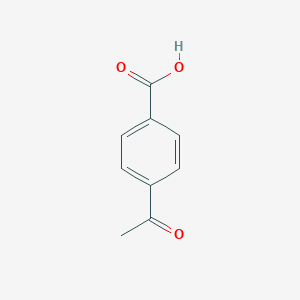
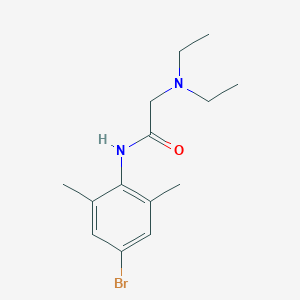
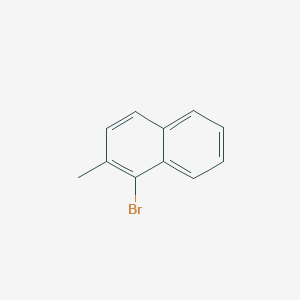
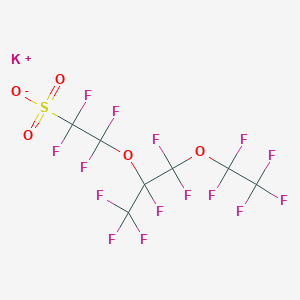
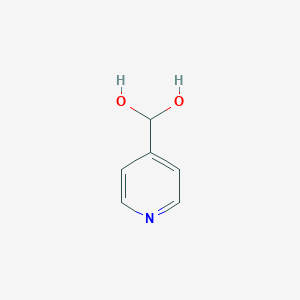
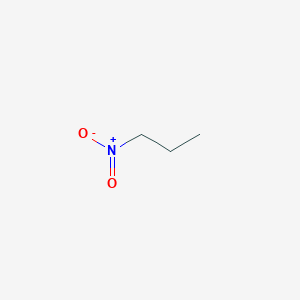
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
